6-ethyl-1H-pyrimidin-4-one
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Overview
Description
6-ethyl-1H-pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature, particularly in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of ethyl acetoacetate with urea under acidic conditions. The reaction typically proceeds as follows:
Reagents: Ethyl acetoacetate, urea, and an acid catalyst (e.g., hydrochloric acid).
Conditions: The mixture is heated to reflux in ethanol or another suitable solvent.
Reaction: The ethyl acetoacetate undergoes cyclization with urea to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-ethyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-ethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-1H-pyrimidin-4-one: Similar structure but with the ethyl group at the 2-position.
6-methyl-1H-pyrimidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
4-hydroxy-6-ethylpyrimidine: Similar structure but with a hydroxyl group at the 4-position.
Uniqueness
6-ethyl-1H-pyrimidin-4-one is unique due to the specific positioning of the ethyl group and the keto group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-ethyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-6(9)8-4-7-5/h3-4H,2H2,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJOGZCZSPXIJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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